
Cbz-L-2,4-diaminobutyric acid
Descripción general
Descripción
(S)-4-Amino-2-(benzyloxycarbonylamino)butyric Acid
Mecanismo De Acción
Mode of Action
It is known that the compound has basic, nucleophilic, and catalytic properties . It is frequently used as a base, catalyst, and reagent in organic chemistry .
Biochemical Pathways
Z-Dab-OH may be involved in various biochemical pathways due to its basic, nucleophilic, and catalytic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds .
Actividad Biológica
Cbz-L-2,4-diaminobutyric acid (Cbz-DABA) is a derivative of 2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid known for its biological activities, particularly in neurology and oncology. This article delves into the biological activity of Cbz-DABA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Cbz-DABA is characterized by the presence of a carbobenzoxy (Cbz) protecting group on the amino group at the 2-position of the diamino butyric acid backbone. Its chemical formula is , and it possesses both hydrophilic and lipophilic properties due to its amino groups and the aromatic Cbz group.
Inhibition of GABA Transaminase
One of the primary mechanisms through which Cbz-DABA exerts its biological effects is by acting as a non-competitive inhibitor of gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for converting GABA back to glutamate, a process that regulates neurotransmitter levels in the brain. By inhibiting this enzyme, Cbz-DABA leads to an increase in GABA levels , enhancing inhibitory signaling in the central nervous system (CNS) and potentially providing therapeutic benefits for conditions such as anxiety and epilepsy .
Cytotoxic Effects on Tumor Cells
Research has demonstrated that Cbz-DABA exhibits cytotoxic effects on various cancer cell lines, particularly human glioma cells. The compound's ability to induce cell lysis is attributed to osmotic effects resulting from its concentrated uptake by tumor cells. In vitro studies have shown that exposure to Cbz-DABA can lead to significant reductions in tumor cell viability, with reported reductions in tumor growth by approximately 43.4% under specific conditions .
Neurotoxicity Studies
Studies have indicated that high doses of DABA can lead to neurotoxic effects, including hyperirritability and convulsions in animal models. The neurotoxicity appears to be linked to liver damage, which subsequently affects ammonia metabolism in the brain. Specifically, DABA has been shown to inhibit ornithine carbamoyltransferase, an enzyme involved in urea synthesis, leading to chronic ammonia toxicity .
Antitumor Activity
A notable study highlighted the antitumor properties of DABA derivatives, including Cbz-DABA. In laboratory settings, treatment with 10 mM concentrations resulted in irreversible damage to glioma cells after 24 hours of incubation at 37°C. These findings suggest that Cbz-DABA could serve as a promising candidate for further development as an anticancer agent.
Summary of Biological Activities
Activity | Description |
---|---|
GABA Transaminase Inhibition | Increases GABA levels by inhibiting its breakdown, enhancing inhibitory signaling in the CNS. |
Cytotoxicity | Induces cell lysis in glioma cells through osmotic effects; reduces tumor growth significantly. |
Neurotoxicity | High doses can lead to hyperirritability and convulsions; linked to liver damage and ammonia toxicity. |
Q & A
Basic Research Questions
Q. What are the key structural and synthetic considerations for preparing Cbz-L-2,4-diaminobutyric acid?
- Methodological Answer : The synthesis involves introducing the carbobenzyloxy (Cbz) protecting group to the γ-amino group of L-2,4-diaminobutyric acid (L-DABA) to prevent undesired side reactions during peptide synthesis. Structural characterization requires techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm purity (>98%) and stereochemistry. The Cbz group’s impact on solubility (e.g., in polar solvents like DMSO) must also be evaluated for downstream applications .
Q. How is this compound typically used in peptide chemistry?
- Methodological Answer : The Cbz group protects the γ-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions. Researchers should optimize coupling reagents (e.g., HBTU or DCC) and monitor reaction progress via mass spectrometry to ensure correct peptide chain elongation. Post-synthesis, hydrogenolysis or TFA treatment removes the Cbz group .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is standard. For complex samples, tandem mass spectrometry (LC-MS/MS) improves specificity, particularly given potential cross-reactivity with structurally similar compounds (e.g., DL-2,4-diaminobutyric acid dihydrochloride, which shows <0.01% cross-reactivity in ELISA assays) .
Advanced Research Questions
Q. How do discrepancies in reported IC50 values for GABA transaminase inhibition by L-DABA derivatives impact experimental design?
- Methodological Answer : While L-DABA’s IC50 for GABA transaminase inhibition is reported as >500 μM (indicating weak activity), its Cbz-protected form may alter bioavailability or enzyme interaction. To resolve contradictions, researchers should:
- Compare inhibition kinetics (Km, Vmax) of this compound vs. unprotected L-DABA using purified enzyme assays.
- Evaluate cellular uptake differences via radiolabeled tracers or fluorescence microscopy.
- Test antitumor efficacy in vivo using xenograft models, as weak in vitro activity may not preclude in vivo effects due to metabolic stabilization .
Q. What experimental strategies address the dual role of L-DABA derivatives in ectoine biosynthesis and antitumor activity?
- Methodological Answer : In microbial systems (e.g., Methylomicrobium alcaliphilum), knockout studies of ectB (encoding L-2,4-diaminobutyric acid aminotransferase) can clarify this compound’s compatibility with ectoine pathways. For cancer studies, RNA-seq profiling of tumor cells treated with the compound may reveal off-target pathways (e.g., GABAergic signaling or stress-response genes) .
Q. How does the stereochemistry of this compound influence DNA stability in prebiotic chemistry studies?
- Methodological Answer : Molecular dynamics simulations and thermal denaturation assays can assess how the L-configuration stabilizes AT-rich DNA duplexes compared to D-forms. Researchers should pair these with circular dichroism (CD) spectroscopy to monitor conformational changes in DNA secondary structure .
Q. What are the challenges in ensuring assay specificity when studying this compound in neurobiological contexts?
- Methodological Answer : Cross-reactivity with endogenous metabolites (e.g., GABA or L-glutamic acid) requires stringent validation:
- Use CRISPR-edited GABA transaminase (ABAT)-null cell lines to isolate compound-specific effects.
- Employ isotopic dilution assays (e.g., ¹³C-labeled this compound) to distinguish it from background metabolites in mass spectrometry .
Q. Key Recommendations for Researchers
Propiedades
IUPAC Name |
(2S)-4-amino-2-(phenylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSCBRTBLPGIN-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427044 | |
Record name | Cbz-L-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62234-40-6 | |
Record name | Cbz-L-2,4-diaminobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-alpha-Benzyloxycarbonyl-L-2,4-diaminobutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.